molecular formula C18H20N2O6 B14668649 L-Tyrosine, 3-hydroxy-N-L-tyrosyl- CAS No. 37181-63-8

L-Tyrosine, 3-hydroxy-N-L-tyrosyl-

Cat. No.: B14668649
CAS No.: 37181-63-8
M. Wt: 360.4 g/mol
InChI Key: IFYRJFLAKDZMPP-KBPBESRZSA-N
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Description

L-Tyrosine, 3-hydroxy-N-L-tyrosyl- is a specialized biochemical compound with the molecular formula C18H20N2O7 and is cataloged under PubChem CID 216195 . This substance is a derivative of the proteinogenic amino acid L-Tyrosine (2-Amino-3-(4-hydroxyphenyl)propanoic acid), which is a fundamental building block for proteins and a precursor to key neurotransmitters and hormones . Researchers value tyrosine and its derivatives because the tyrosine residue can undergo critical post-translational modifications, such as phosphorylation and sulfation, which are essential mechanisms in cellular signal transduction and regulation of enzymatic activity . The structural features of this particular compound suggest potential research applications in enzymology and metabolic studies. As a modified tyrosine derivative, it may serve as a substrate or intermediate in investigations concerning tyrosine metabolism, including its conversion to neurotransmitters like dopamine and norepinephrine, or thyroid hormones . It may also be of interest in studies of the enzyme tyrosinase, which catalyzes the hydroxylation of tyrosine to L-DOPA, a process relevant to neuromedicine and pigment research . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human consumption uses. Handle with appropriate safety precautions.

Properties

CAS No.

37181-63-8

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C18H20N2O6/c19-13(7-10-1-4-12(21)5-2-10)17(24)20-14(18(25)26)8-11-3-6-15(22)16(23)9-11/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1

InChI Key

IFYRJFLAKDZMPP-KBPBESRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tyrosine can be synthesized through the hydroxylation of phenylalanine. The enzyme phenylalanine hydroxylase catalyzes this reaction, adding a hydroxyl group to the aromatic ring of phenylalanine to form L-Tyrosine .

Industrial Production Methods: In industrial settings, L-Tyrosine is often produced via microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-Tyrosine. The fermentation process involves the cultivation of these microorganisms in a nutrient-rich medium, followed by the extraction and purification of L-Tyrosine .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of L-Tyrosine Derivatives

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features
L-Tyrosine 4-hydroxyphenyl, -NH₂, -COOH C₉H₁₁NO₃ 181.19 Zwitterionic form in solution
N-Acetyl-L-Tyrosine Acetylated -NH₂, 4-hydroxyphenyl C₁₁H₁₃NO₄ 223.22 Enhanced solubility and stability
3-Methyl-L-tyrosine 3-methyl-4-hydroxyphenyl, -NH₂ C₁₀H₁₃NO₃ 195.22 Reacts with strong oxidizers
DOPA (L-DOPA) 3,4-dihydroxyphenyl, -NH₂ C₉H₁₁NO₄ 197.19 Dopamine precursor
Methyldopa 3,4-dihydroxyphenyl, -NHCH₃ C₁₀H₁₃NO₄ 211.21 Antihypertensive; false neurotransmitter
3,5-Diiodo-L-tyrosine 3,5-diiodo-4-hydroxyphenyl, -NH₂ C₉H₉I₂NO₃ 432.99 Secreted by renal tubules

Key Observations:

  • L-Tyrosine : Serves as the foundational structure for derivatives. Its zwitterionic form (-NH₃⁺, -COO⁻) dominates in physiological pH .
  • N-Acetyl-L-Tyrosine (NALT): Acetylation improves water solubility (1.5× higher than L-tyrosine) and metabolic stability, making it a preferred nootropic supplement .
  • Methyldopa: The methyl group on the amino moiety and dual hydroxyl groups on the phenyl ring enable its unique mechanism as a central α₂-adrenergic agonist .
  • 3,5-Diiodo-L-tyrosine : Iodination alters renal handling, leading to tubular secretion rather than reabsorption, a critical distinction for pharmacokinetic studies .

Table 2: Functional and Pharmacokinetic Comparison

Compound Biological Role Pharmacokinetics Applications
L-Tyrosine Precursor for dopamine, melanin, and thyroid hormones 70–80% oral bioavailability; tubular reabsorption Dietary supplements, protein synthesis
N-Acetyl-L-Tyrosine Enhanced neurotransmitter synthesis 95% absorption efficiency; hydrolyzed to L-tyrosine in vivo Cognitive enhancers, stress management
Methyldopa Central antihypertensive agent 25% oral bioavailability; metabolized in the brain Hypertension treatment
DOPA Direct dopamine precursor Crosses blood-brain barrier; rapid decarboxylation Parkinson’s disease therapy
3,5-Diiodo-L-tyrosine Thyroid hormone analog Renal secretion (proximal tubules) Research on iodine metabolism

Key Findings:

  • SHE) in aqueous solutions, critical for its role in lipid peroxidation pathways .
  • Renal Handling: Mono-substituted derivatives (e.g., NALT, 3-Methyl-L-tyrosine) undergo tubular reabsorption, while di-substituted derivatives (e.g., 3,5-Diiodo-L-tyrosine) are secreted, impacting their elimination profiles .
  • Therapeutic Use : Methyldopa’s central action contrasts with DOPA’s peripheral conversion to dopamine, highlighting how structural modifications dictate clinical applications .

Q & A

Basic: What experimental methods are recommended for detecting nitrosation and nitration products of L-Tyrosine derivatives?

Methodological Answer:
Thin-layer chromatography (TLC) is a primary method for distinguishing nitrosated and nitrated tyrosine derivatives. For nitrosation products, use a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) to separate reaction mixtures. Post-development, expose plates to ammonium hydroxide vapor and detect products via ninhydrin spray , which reacts with free amino groups (pinkish-brown for nitrosated tyrosine vs. yellow for 3-nitrotyrosine) . Spectrophotometric analysis (400–540 nm) complements TLC by quantifying absorbance changes, particularly increased signals at 400–480 nm for nitrosated derivatives .

Advanced: How do reaction pathways differ between nitrosation and nitration of L-Tyrosine under oxidative stress?

Methodological Answer:
Nitrosation (addition of NO-derived species) and nitration (addition of NO₂) pathways are distinguished by reactive intermediates and products. In nitrosation, L-tyrosine reacts with nitrite (NO₂⁻) under acidic or enzymatic conditions, forming a nitrosated aromatic ring product with an intact amino group (detectable via ninhydrin) . In contrast, nitration involves peroxynitrite (PN) or hydroxyl radical-mediated pathways, yielding stable 3-nitrotyrosine , identified by higher TLC mobility and distinct yellow coloration post-ninhydrin . Advanced LC-MS and NMR analyses confirm structural differences: nitrosation produces para-hydroperoxy derivatives , while nitration generates para-hydroxy derivatives via radical recombination .

Basic: What synthetic routes are effective for preparing 3'-carboxy-L-tyrosine derivatives, and how are intermediates validated?

Methodological Answer:
A validated synthesis involves N-acetyl-L-tyrosine as a precursor. Key steps include:

  • Methylation : Protect phenolic hydroxyl groups using methylating agents (e.g., SOCl₂ in methanol) .
  • Oxidation : Convert intermediates like N-acetyl-3-(3-formyl-4-methoxyphenyl)-L-alanine ethyl ester to the carboxyl derivative using oxidizing agents (e.g., KMnO₄ or H₂O₂/acid) .
    Intermediates are characterized via IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts), and mass spectrometry (molecular ion peaks). Elemental analysis ensures purity .

Advanced: How can structural discrepancies in L-Tyrosine polymorphs be resolved using combined crystallographic techniques?

Methodological Answer:
Contradictions in reported crystal structures (e.g., α- vs. β-polymorphs) are addressed via:

  • 3D Electron Diffraction (3D-ED) : Resolves unit cell parameters and space groups in microcrystalline samples .
  • Powder XRD Rietveld refinement : Refines atomic coordinates and distinguishes hydrogen-bonding networks (e.g., β-polymorph’s unique O-H···O interactions) .
  • Solid-state ¹³C NMR : Matches experimental isotropic shifts (e.g., β-polymorph’s C4 shift at 116 ppm) with DFT-calculated values . Combined datasets are deposited in crystallographic databases (e.g., CCDC 2114085) .

Basic: How is spectrophotometry applied to quantify tyrosine derivatives in enzymatic assays?

Methodological Answer:
Microplate spectrophotometry (e.g., Bio-Tek µQuant) monitors enzymatic reactions in real time. For tyrosinase assays:

  • Prepare L-tyrosine reaction cocktails with phosphate buffer (pH 6.8) and monitor dopachrome formation at 475 nm .
  • Optimize substrate/enzyme concentrations (e.g., 99.4 nmol/cm² tyrosine, 7.76 U/cm² tyrosinase) using multiresponse experimental design . Absorbance data are normalized to controls (e.g., nitrate-treated tyrosine, which shows no signal change) .

Advanced: What mechanistic insights explain superoxide-driven para-substitution in tyrosine radicals?

Methodological Answer:
Tyrosyl radicals (Tyr•) react with superoxide (O₂⁻•) at near-diffusion-limited rates, forming para-hydroperoxycyclohexadienone intermediates. For peptides with free N-terminal amines (e.g., Leu-enkephalin), intramolecular conjugate addition forms bicyclic indolic para-hydroperoxides , characterized by LC-MS ([M+H]+ ions) and ¹H NMR (δ 6.2–6.8 ppm aromatic protons) . Under Fenton conditions, hydroxyl radicals (•OH) further reduce these to para-hydroxy derivatives , which exhibit higher reactivity in protein crosslinking and oxidative stress models .

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